molecular formula C22H28FN5O2 B4984548 [(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-[2-(methylamino)pyridin-4-yl]methanone

[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-[2-(methylamino)pyridin-4-yl]methanone

Cat. No.: B4984548
M. Wt: 413.5 g/mol
InChI Key: FCGMVQXXUPNQCM-WOJBJXKFSA-N
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Description

[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-[2-(methylamino)pyridin-4-yl]methanone is a complex organic compound that features a combination of piperazine, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-[2-(methylamino)pyridin-4-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the piperazine and piperidine intermediates, followed by their coupling with the pyridine derivative under controlled conditions. Common reagents used in these reactions include various bases, solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-[2-(methylamino)pyridin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the piperidine or piperazine rings.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the fluorophenyl group could introduce various functional groups.

Scientific Research Applications

[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-[2-(methylamino)pyridin-4-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-[2-(methylamino)pyridin-4-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-[2-(methylamino)pyridin-4-yl]methanone can be compared with similar compounds such as cetylpyridinium chloride and domiphen bromide . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of piperazine, piperidine, and pyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-[2-(methylamino)pyridin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2/c1-24-21-14-16(6-8-25-21)22(30)28-9-7-19(20(29)15-28)27-12-10-26(11-13-27)18-5-3-2-4-17(18)23/h2-6,8,14,19-20,29H,7,9-13,15H2,1H3,(H,24,25)/t19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGMVQXXUPNQCM-WOJBJXKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)C(=O)N2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC=CC(=C1)C(=O)N2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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